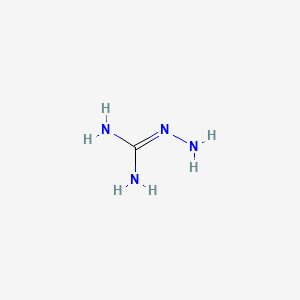
Aminoguanidine
Vue d'ensemble
Description
Pimagedine, également connu sous le nom d'aminoguanidine, est un petit composé organique de formule chimique CH6N4. Il a été principalement étudié pour ses effets thérapeutiques potentiels dans la prise en charge de la néphropathie diabétique. La pimagedine agit comme un inhibiteur de la diamine oxydase et de la synthase d'oxyde nitrique, et elle réduit les niveaux de produits finaux de glycation avancée (AGE) en interagissant avec des composés dicarbonylés réactifs tels que la 3-désoxyglucosone, le glyoxal et le méthylglyoxal .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La pimagedine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'hydrazine avec la cyanamide dans des conditions contrôlées. La réaction se déroule généralement comme suit :
- L'hydrazine réagit avec la cyanamide pour former de l'aminoguanidine.
- La réaction est effectuée en milieu aqueux à une température d'environ 50-60 °C.
- Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de pimagedine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
- Des réacteurs de grande taille pour accueillir les réactifs.
- Une surveillance continue des conditions réactionnelles pour garantir un rendement optimal.
- L'utilisation de techniques de purification avancées telles que la chromatographie pour obtenir de la pimagedine de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La pimagedine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La pimagedine peut être oxydée pour former divers produits d'oxydation.
Réduction : Elle peut également subir des réactions de réduction dans des conditions spécifiques.
Substitution : La pimagedine peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers agents halogénants et nucléophiles sont employés dans les réactions de substitution.
Principaux produits formés
Oxydation : L'oxydation de la pimagedine peut conduire à la formation de dérivés de la guanidine.
Réduction : Les réactions de réduction produisent généralement des dérivés de l'aminoguanidine.
Substitution : Les réactions de substitution peuvent produire une large gamme de composés guanidiniques substitués.
Applications de la recherche scientifique
Chimie : Utilisée comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés.
Biologie : Étudiée pour son rôle dans l'inhibition de la formation d'AGE, qui sont impliqués dans diverses maladies liées à l'âge.
Médecine : Explorée pour son potentiel thérapeutique dans la prise en charge de la néphropathie diabétique et d'autres complications du diabète.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme stabilisateur dans certains processus industriels
Mécanisme d'action
La pimagedine exerce ses effets principalement en inhibant la formation de protéines glycosylées (AGE). Elle y parvient en :
Inhibant la réductase d'aldose : Cette enzyme est impliquée dans la voie du polyol, qui contribue à la formation d'AGE.
Inhibant la diamine oxydase et la synthase d'oxyde nitrique : Ces enzymes sont impliquées dans la production d'espèces réactives de l'oxygène et d'oxyde nitrique, respectivement
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its role in inhibiting the formation of AGEs, which are implicated in various age-related diseases.
Medicine: Explored for its therapeutic potential in managing diabetic nephropathy and other complications of diabetes.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain industrial processes
Mécanisme D'action
Pimagedine exerts its effects primarily by inhibiting the formation of glycosylated proteins (AGEs). It achieves this by:
Inhibiting Aldose Reductase: This enzyme is involved in the polyol pathway, which contributes to the formation of AGEs.
Inhibiting Diamine Oxidase and Nitric Oxide Synthase: These enzymes are involved in the production of reactive oxygen species and nitric oxide, respectively
Comparaison Avec Des Composés Similaires
La pimagedine est souvent comparée à d'autres inhibiteurs d'AGE tels que :
Alagebrium : Contrairement à la pimagedine, l'alagebrium brise les liaisons croisées AGE existantes.
Benfotiamine : Ce composé agit en bloquant plusieurs voies qui conduisent à la formation d'AGE.
Pyridoxamine : Inhibe la formation d'AGE en piégeant les intermédiaires carbonylés réactifs.
La pimagedine est unique en raison de son double inhibiteur de la diamine oxydase et de la synthase d'oxyde nitrique, ce qui la distingue des autres inhibiteurs d'AGE .
Propriétés
IUPAC Name |
2-aminoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNKKUPIHEESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1937-19-5 (hydrochloride) | |
| Record name | Pimagedine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040964 | |
| Record name | Aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pimagedine reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase. | |
| Record name | Pimagedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79-17-4 | |
| Record name | Aminoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimagedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


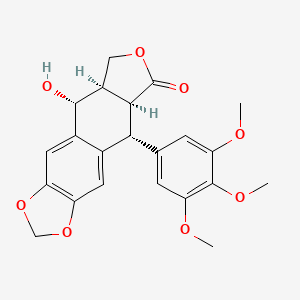
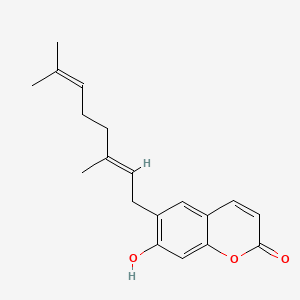
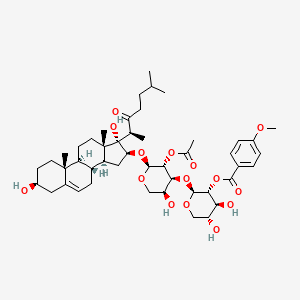

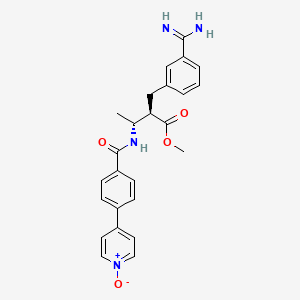

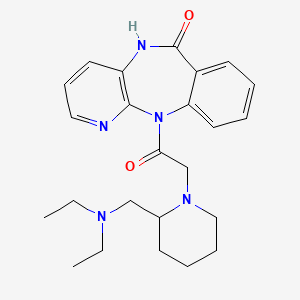
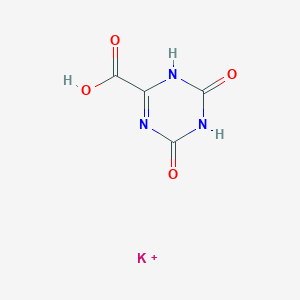
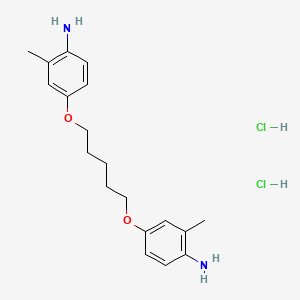
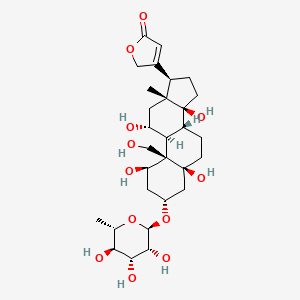
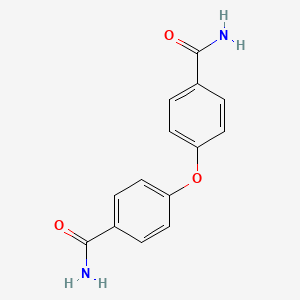
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)

